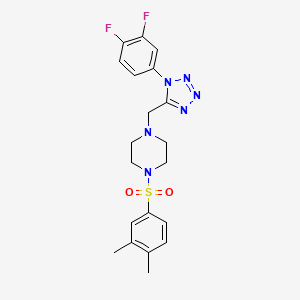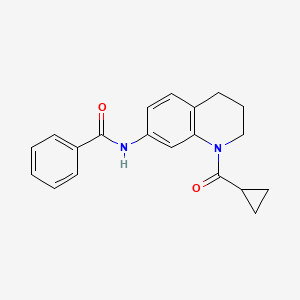![molecular formula C17H14N6OS2 B2843466 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 671200-88-7](/img/structure/B2843466.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is an organic compound that features a triazole and benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to exhibit antifungal activity . They potentially bind to the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might inhibit the function of the target enzyme, disrupting the biosynthesis of ergosterol and leading to alterations in the fungal cell membrane .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway. By inhibiting the enzyme lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol. This disruption can lead to a decrease in ergosterol levels and an accumulation of toxic methylated sterols, which can cause membrane dysfunction and ultimately cell death .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve disruption of the fungal cell membrane integrity and function due to the inhibition of ergosterol biosynthesis. This could lead to leakage of intracellular components, impaired cellular processes, and ultimately cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s solubility and stability . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step reactions. One common method starts with the preparation of the triazole moiety, which can be synthesized from hydrazine hydrate and carbon disulfide, followed by cyclization with an appropriate aldehyde . The benzothiazole moiety can be synthesized from o-aminothiophenol and a suitable carboxylic acid derivative . The final step involves coupling the triazole and benzothiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Known for its antifungal activity.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Studied for its potential anticancer properties.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Investigated for its high density and thermal stability.
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to its dual presence of triazole and benzothiazole moieties, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c18-16-21-17(23-22-16)25-9-14(24)19-11-5-3-4-10(8-11)15-20-12-6-1-2-7-13(12)26-15/h1-8H,9H2,(H,19,24)(H3,18,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXYXQGNPUCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NNC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
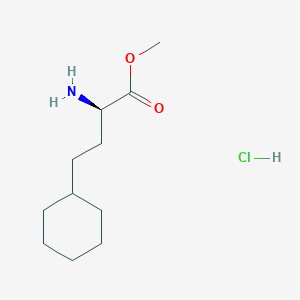

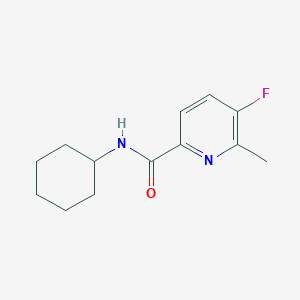
![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)
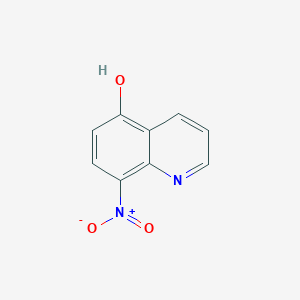
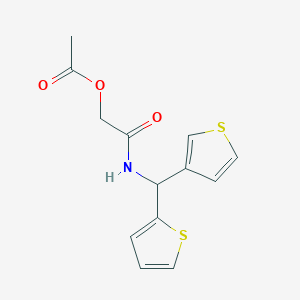
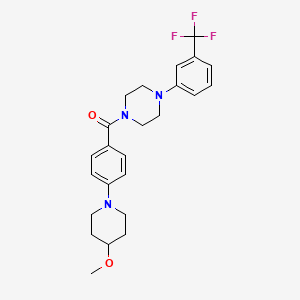
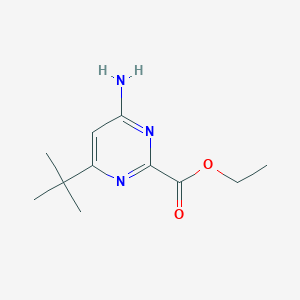
![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)
![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2843401.png)
![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)
